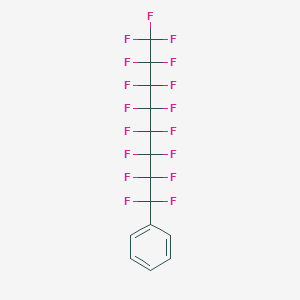

(Perfluorooctyl)benzene

Übersicht

Beschreibung

Perfluorooctylbenzene (PFOB) is an aliphatic perfluorinated compound that has been used in a variety of applications, including as a surfactant, an additive in lubricants, and a flame retardant. PFOB is a member of the class of compounds known as perfluorinated alkyl substances (PFAS) and has attracted considerable attention due to its potential environmental and health impacts.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties

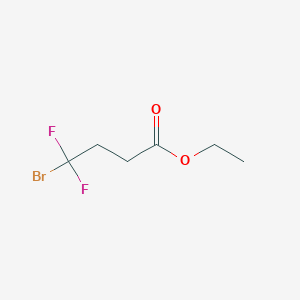

The impact of perfluorination on photophysical properties is notable. Krebs and Spanggaard (2002) synthesized fluorinated benzene compounds to study these effects. Their research revealed that perfluorinated octyl chains and benzene rings segregate in the solid state, leading to unique layered structures. This study is significant for understanding the influence of perfluorination on molecular photophysical behavior (Krebs & Spanggaard, 2002).

Environmental Presence and Concerns

Lindstrom, Strynar, and Libelo (2011) discussed the growing concern about polyfluorinated compounds (PFCs) like perfluorooctylbenzene. These compounds, found in the blood of animals and humans worldwide, have raised questions about their environmental distribution and human exposure. This research highlights the long-term environmental and health challenges posed by these compounds (Lindstrom, Strynar, & Libelo, 2011).

Corrosion in Petrochemical Processes

Shokri (2020) explored the corrosion in the HF neutralization section at a Linear Alkyl Benzene production plant. The study focused on understanding how perfluoroalkylbenzene compounds, used as catalysts, contribute to corrosion and equipment failure. This research is vital for improving industrial safety and efficiency in petrochemical processes (Shokri, 2020).

Catalytic Applications

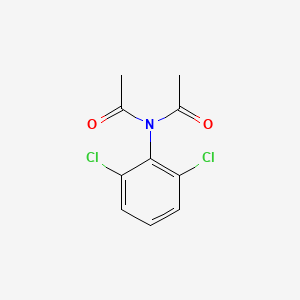

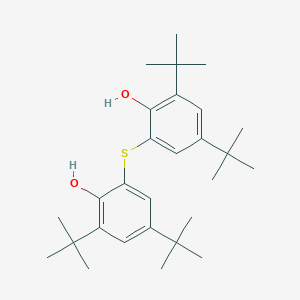

Crich and Zou (2005, 2004) studied the use of perfluorooctylseleninic acid, a derivative of perfluorooctylbenzene, as a catalyst for oxidative reactions. These studies provide insights into the role of perfluorooctylbenzene compounds in enhancing the efficiency of chemical reactions, particularly in the field of organic chemistry (Crich & Zou, 2005), (Crich & Zou, 2004).

Biological Applications

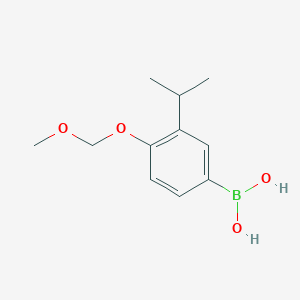

Chang et al. (2004) developed Peroxyfluor-1 (PF1), an optical probe for detecting hydrogen peroxide in living cells, utilizing a boronate deprotection mechanism. This study demonstrates the potential of perfluorooctylbenzene derivatives in biomedical research, particularly for intracellular imaging and understanding oxidative stress in biological systems (Chang, Pralle, Isacoff, & Chang, 2004).

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5F17/c15-7(16,6-4-2-1-3-5-6)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLIQDNNFMKOLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5F17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447056 | |

| Record name | (Heptadecafluorooctyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, (heptadecafluorooctyl)- | |

CAS RN |

87405-83-2 | |

| Record name | (Heptadecafluorooctyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

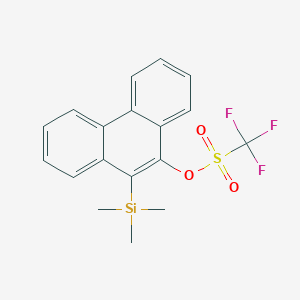

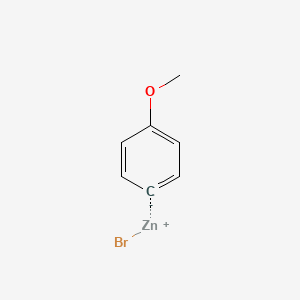

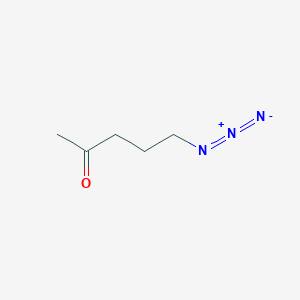

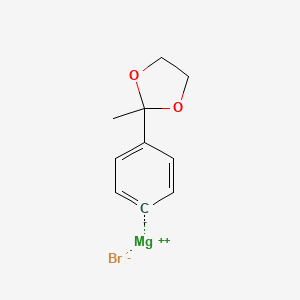

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

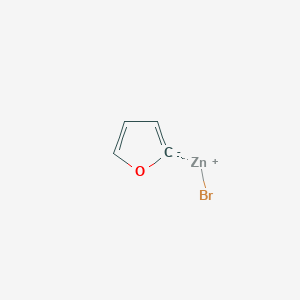

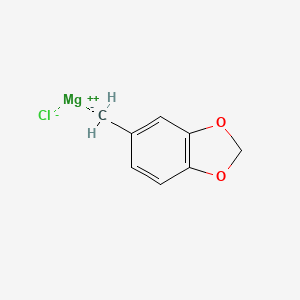

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)